L-Isoserine

Catalog No.
S1768072
CAS No.
632-13-3
M.F
C4H6ClNO3
M. Wt
105,1 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Isoserine

CAS Number

632-13-3

Product Name

L-Isoserine

IUPAC Name

(2S)-3-amino-2-hydroxypropanoic acid

Molecular Formula

C4H6ClNO3

Molecular Weight

105,1 g/mole

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

DLDTUYIGYMNERN-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)N

solubility

0.15 M

Synonyms

N-Chloroacetylglycine;n-(chloroacetyl)glycine;6319-96-6;2-[(2-chloroacetyl)amino]aceticacid;(2-chloroacetamido)aceticacid;Chloroac-Gly-OH;Chloroacetylglycine;NSC32036;ACMC-209nds;AC1Q3TMV;AC1L5Q5B;C0878_SIGMA;SCHEMBL1965772;CTK7J5243;2-(2-chloroacetamido)aceticacid;DLDTUYIGYMNERN-UHFFFAOYSA-N;MolPort-000-474-978;BB_SC-1509;2-(2-chloroacetylamino)aceticacid;ZINC1236711;ANW-34574;AR-1J9904;BBL027867;KM0714;NSC-32036

Canonical SMILES

C(C(=O)O)NC(=O)CCl

Isomeric SMILES

C([C@@H](C(=O)O)O)N

The exact mass of the compound (S)-Isoserine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32036. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Isoserine (CAS 632-13-3) is a non-proteinogenic, enantiopure beta-amino acid characterized by an alpha-hydroxyl group and a beta-amino group. In commercial and pharmaceutical procurement, it is primarily sourced as a specialized chiral building block for the synthesis of advanced peptidomimetics, beta-peptides, and active pharmaceutical ingredients (APIs) [1]. Unlike standard alpha-amino acids, the beta-amino backbone of L-isoserine imparts inherent resistance to proteolytic degradation and enforces highly stable secondary structures, such as beta-peptidic helices [2]. These properties make it a critical starting material for the development of metabolically stable therapeutics, including potent aminopeptidase N (APN) inhibitors and complex quaternary beta-amino acid scaffolds.

Substituting L-Isoserine with its proteinogenic alpha-amino isomer, L-serine, or the non-hydroxylated analog beta-alanine fundamentally compromises the structural integrity and bioactivity of downstream products [1]. L-serine yields standard alpha-peptides that are highly susceptible to rapid enzymatic cleavage in vivo, whereas L-isoserine introduces a beta-amino linkage that shields the peptide bond from proteolysis. Furthermore, substituting enantiopure L-isoserine with racemic DL-isoserine or the D-enantiomer disrupts the strict stereochemical requirements for asymmetric synthesis and target binding [2]. For example, in the synthesis of aminopeptidase N inhibitors, the precise spatial arrangement of the (S)-alpha-hydroxyl and beta-amino groups is mandatory to properly engage the enzyme's S2' pocket; racemic or alpha-amino substitutes result in a drastic loss of inhibitory potency and synthetic yield.

Enhanced Aminopeptidase N (APN) Inhibition in Peptidomimetics

L-Isoserine serves as a superior N-terminal building block for APN inhibitors compared to standard clinical benchmarks. Studies demonstrate that L-isoserine tripeptide derivatives achieve potent APN inhibition with an IC50 of 2.51 µM, outperforming the established peptidomimetic benchmark Bestatin (IC50 = 6.25 µM) [1]. The unique beta-amino-alpha-hydroxy arrangement of L-isoserine is critical for optimal binding in the S2' pocket of the enzyme, a specific geometric fit that alpha-amino analogs like L-serine cannot replicate without severe loss of activity.

Evidence DimensionIn vitro hAPN Inhibitory Activity (IC50)
Target Compound Data2.51 µM (L-isoserine tripeptide derivative 16l)
Comparator Or Baseline6.25 µM (Bestatin benchmark)
Quantified Difference2.49-fold higher inhibitory potency
ConditionsIn vitro human aminopeptidase N (hAPN) inhibition assay

Procuring L-isoserine enables the synthesis of highly potent, metabolically stable APN inhibitors that quantitatively outperform traditional alpha-amino acid-based therapeutics.

Stereocontrol in Asymmetric Synthesis of Quaternary Beta-Amino Acids

In the synthesis of sterically hindered beta^2,2-amino acids, L-isoserine is utilized to form chiral bicyclic N,O-acetal scaffolds that direct highly diastereoselective alkylations. When subjected to methylation, the L-isoserine-derived N,O-acetal achieves a 95% yield with a high diastereomeric ratio (83:17) [1]. In contrast, attempting this synthesis via generic racemic precursors yields inseparable, complex mixtures, and using L-serine derivatives results in differing stereochemical inversion pathways. Procurement of enantiopure L-isoserine is therefore mandatory for predictable concave-face alkylation.

Evidence DimensionAlkylation Yield and Diastereoselectivity
Target Compound Data95% yield, 83:17 dr (L-isoserine N,O-acetal derivative)
Comparator Or BaselineRacemic isoserine or non-chiral precursors (yield inseparable mixtures)
Quantified DifferenceHigh diastereomeric excess (>80%) achievable exclusively with the enantiopure L-isoserine scaffold
ConditionsLow-temperature methylation with MeI, LHMDS base, and HMPA additive

Provides a reliable, high-yield synthetic route to enantiopure beta^2,2-amino acids, avoiding the costly separation steps required when using racemic starting materials.

Structural Stability in Solid-State and Matrix Conformations

L-Isoserine exhibits unique solid-state conformational stability driven by its beta-amino acid backbone. While the alpha-amino isomer L-serine undergoes a distinct dynamic phase change at approximately 140 K due to positional disordering of its side-chain O-H···O intermolecular hydrogen bonds[1], L-isoserine maintains a highly stable zwitterionic network [2]. This intrinsic structural rigidity allows L-isoserine to support robust helical structures in downstream peptides, making it a more predictable precursor for solid-phase synthesis and low-temperature processing.

Evidence DimensionLow-temperature dynamic stability
Target Compound DataMaintains a stable hydrogen-bonding network without disruptive phase transitions at cryogenic temperatures
Comparator Or BaselineL-Serine (exhibits dynamic property changes and positional disorder at ~140 K)
Quantified DifferenceAbsence of the 140 K positional disorder phase transition
ConditionsLow-temperature Raman spectroscopy and matrix-isolation FT-IR (3–295 K)

Ensures greater formulation stability and predictable behavior during cryogenic processing or solid-phase peptide synthesis compared to its alpha-amino isomer.

Synthesis of APN-Targeting Peptidomimetics

L-Isoserine is the optimal N-terminal building block for developing aminopeptidase N (APN) inhibitors. Its specific beta-amino/alpha-hydroxy geometry allows it to bind the S2' pocket of the enzyme effectively, outperforming standard alpha-amino acids in both inhibitory potency and metabolic stability [1].

Production of Enantiopure Quaternary Beta-Amino Acids

Procured as a primary chiral scaffold, L-isoserine is used in the synthesis of beta^2,2-amino acids via N,O-acetalization. Its predictable stereocontrol during concave-face alkylation makes it indispensable for building pharmaceutical libraries requiring quaternary stereocenters without the need for complex racemic separations [2].

Development of Proteolytically Stable Beta-Peptides

L-Isoserine is utilized in solid-phase peptide synthesis to introduce beta-amino acid residues. These residues enforce stable helical secondary structures and confer significant resistance to enzymatic degradation, which is critical for the formulation of peptide-based therapeutics that require extended in vivo half-lives [3].

XLogP3

-4

Melting Point

235.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6319-96-6

Dates

Last modified: 08-15-2023

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